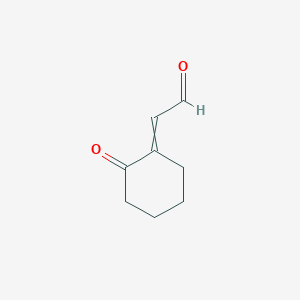
(2-Oxocyclohexylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxocyclohexylidene)acetaldehyde is an organic compound characterized by the presence of both an aldehyde and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which allows it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Oxocyclohexylidene)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexene to form a 1,2-diol, followed by oxidative cleavage to yield the desired aldehyde and ketone functionalities . Another method includes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is also a common industrial method .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxocyclohexylidene)acetaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon of the aldehyde or ketone group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Oxocyclohexylidene)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Oxocyclohexylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The carbonyl groups (aldehyde and ketone) are highly reactive and can undergo nucleophilic addition reactions. The aldehyde group can be oxidized to a carboxylic acid, while the ketone group can be reduced to a secondary alcohol . These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the carbonyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: Contains a ketone group but lacks the aldehyde functionality.
Acetaldehyde: Contains an aldehyde group but lacks the ketone functionality.
Cyclohexanecarboxaldehyde: Contains an aldehyde group attached to a cyclohexane ring but lacks the ketone functionality.
Uniqueness
(2-Oxocyclohexylidene)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of carbonyl group .
Eigenschaften
CAS-Nummer |
61203-04-1 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-(2-oxocyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
InChI-Schlüssel |
FUXBPMKBCJEURD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=CC=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


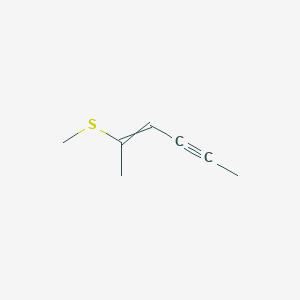
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
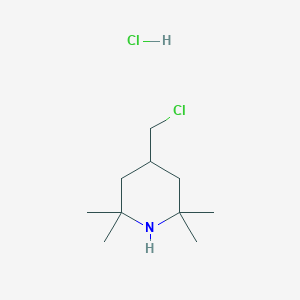
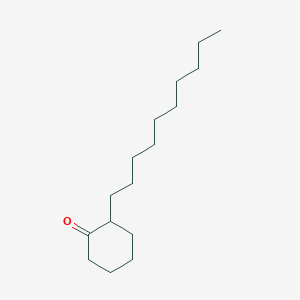
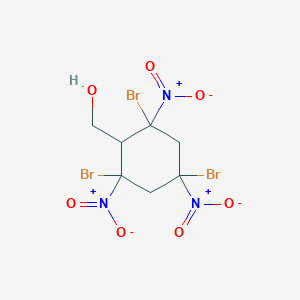

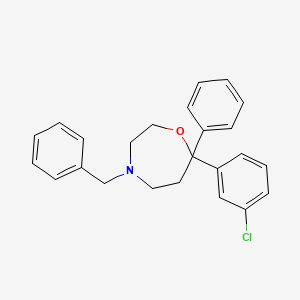
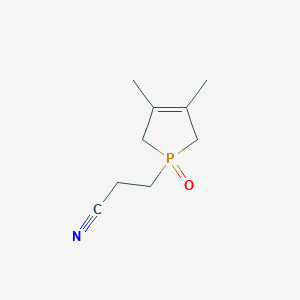


![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

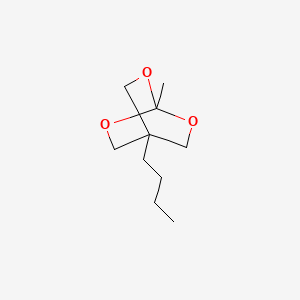
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
